molecular formula C17H13BrN2O2 B2846943 Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate CAS No. 1206992-43-9

Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate

Cat. No.: B2846943
CAS No.: 1206992-43-9
M. Wt: 357.207
InChI Key: KGBXOZALPGTROJ-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate typically involves the reaction of 4-bromoaniline with quinoline-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products Formed:

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

  • Methyl 4-((4-chlorophenyl)amino)quinoline-2-carboxylate
  • Methyl 4-((4-fluorophenyl)amino)quinoline-2-carboxylate
  • Methyl 4-((4-methylphenyl)amino)quinoline-2-carboxylate

Comparison: Methyl 4-[(4-bromophenyl)amino]quinoline-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets.

Properties

IUPAC Name

methyl 4-(4-bromoanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-22-17(21)16-10-15(13-4-2-3-5-14(13)20-16)19-12-8-6-11(18)7-9-12/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBXOZALPGTROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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